molecular formula C15H10ClNO3 B6377181 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% CAS No. 1261994-00-6

5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%

Cat. No. B6377181
CAS RN: 1261994-00-6
M. Wt: 287.70 g/mol
InChI Key: OAXUQJFGZXGLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% (5-MCPCP) is a compound that has been used in a range of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 281.62 g/mol. It has a melting point of 108-109 °C and is a weak base with a logP of 0.76. 5-MCPCP has a wide range of applications in both biochemical and physiological research.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% has been used in a range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, as a model compound for the study of enzyme-catalyzed reactions, and as a substrate for the study of the inhibition of enzymes. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% is not well understood. However, it is believed to act as a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to interact with drug transporters, such as P-glycoprotein, to affect the absorption and distribution of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% have not been extensively studied. However, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to interact with drug transporters, such as P-glycoprotein, which can affect the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, its mechanism of action is not well understood and its biochemical and physiological effects have not been extensively studied.

Future Directions

Future research on 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% could focus on further elucidating its mechanism of action and its biochemical and physiological effects. It could also be used to study the inhibition of enzymes and the metabolism of drugs. Additionally, it could be used to study the interaction between drug transporters and drugs, as well as the absorption and distribution of drugs in the body. Finally, it could be used to study the development of new drugs and their effects on the body.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% can be achieved via a two-step process. In the first step, 4-methoxycarbonylphenylacetonitrile is reacted with 3-chloro-4-methoxycarbonylphenylacetonitrile in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. In the second step, the resulting mixture is heated in the presence of a reducing agent, such as sodium borohydride, to produce 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%.

properties

IUPAC Name

methyl 2-chloro-4-(4-cyano-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXUQJFGZXGLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684983
Record name Methyl 3-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol

CAS RN

1261994-00-6
Record name Methyl 3-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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